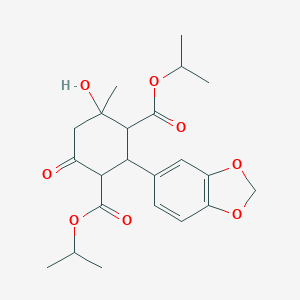![molecular formula C17H20FN3O2S B282588 2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B282588.png)
2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide, also known as EF24, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EF24 is a curcumin analog, which means it is a compound that is structurally similar to curcumin, a natural compound found in the turmeric plant. EF24 has been found to possess several pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
作用機序
2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide exerts its anticancer activity through several mechanisms. It has been found to inhibit the NF-kB signaling pathway, which is involved in the regulation of inflammation and cell survival. 2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide also inhibits the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. Additionally, 2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide has been found to induce the generation of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately, cell death.
Biochemical and Physiological Effects:
2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide has been found to possess several biochemical and physiological effects. It has been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. 2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide has also been found to possess potent antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, 2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide has been found to possess neuroprotective activity by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress in the brain.
実験室実験の利点と制限
One of the advantages of 2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. 2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide also possesses several other pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective activities, which make it a versatile compound for various research applications. However, one of the limitations of 2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide has shown great promise as a potential therapeutic agent for various diseases. Future research should focus on further elucidating the molecular mechanisms underlying its pharmacological properties, as well as optimizing its chemical structure to improve its solubility and bioavailability. Additionally, 2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide should be tested in clinical trials to determine its safety and efficacy in humans. Overall, 2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide is a promising compound that has the potential to make a significant impact in the field of medicine.
合成法
2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide can be synthesized using a multi-step process that involves the condensation of various chemical compounds. The first step involves the synthesis of 4-fluorobenzaldehyde, which is then reacted with ethyl acetoacetate to form 1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazole-2-thiol. This compound is then reacted with propylamine to form 2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide.
科学的研究の応用
2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide has been extensively studied for its potential therapeutic applications. Several studies have shown that 2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide possesses potent anticancer activity against various types of cancer, including breast cancer, lung cancer, prostate cancer, and pancreatic cancer. 2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell proliferation, and reduce tumor growth in animal models.
特性
分子式 |
C17H20FN3O2S |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
2-[(4E)-1-ethyl-4-[(4-fluorophenyl)methylidene]-5-oxoimidazol-2-yl]sulfanyl-N-propylacetamide |
InChI |
InChI=1S/C17H20FN3O2S/c1-3-9-19-15(22)11-24-17-20-14(16(23)21(17)4-2)10-12-5-7-13(18)8-6-12/h5-8,10H,3-4,9,11H2,1-2H3,(H,19,22)/b14-10+ |
InChIキー |
IYIKMZGINDKKRJ-GXDHUFHOSA-N |
異性体SMILES |
CCCNC(=O)CSC1=N/C(=C/C2=CC=C(C=C2)F)/C(=O)N1CC |
SMILES |
CCCNC(=O)CSC1=NC(=CC2=CC=C(C=C2)F)C(=O)N1CC |
正規SMILES |
CCCNC(=O)CSC1=NC(=CC2=CC=C(C=C2)F)C(=O)N1CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282505.png)
![4-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282506.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282507.png)

![3-acetyl-2-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one](/img/structure/B282511.png)

![3-acetyl-2-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one](/img/structure/B282516.png)
![4-[(3E)-3-[hydroxy-(4-methylphenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282517.png)
![4-[(3E)-2-(4-fluorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282518.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282521.png)
![4-benzoyl-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282522.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282532.png)
![3-hydroxy-4-(2,4,6-trimethylbenzoyl)-spiro[furan-5,2'-(1'H)-indene]-1',2,3'(2'H,5H)-trione](/img/structure/B282534.png)
![(4Z)-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-prop-2-enylpyrrolidine-2,3-dione](/img/structure/B282535.png)